(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine
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Overview
Description
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine is a synthetic organic compound that features a benzimidazole core linked to a thiophene ring via a methanimine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.
Formation of Methanimine Bridge: The final step involves the condensation of the alkylated benzimidazole with thiophene-2-carbaldehyde under basic conditions to form the methanimine bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanimine bridge can be reduced to form the corresponding amine.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the benzimidazole core.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as (E)-N-(1-methylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine share a similar core structure but differ in the alkyl substituent.
Thiophene Derivatives: Compounds like (E)-N-(1-propylbenzimidazol-2-yl)-1-furan-2-ylmethanimine have a similar structure but with a furan ring instead of thiophene.
Uniqueness
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine is unique due to its specific combination of a benzimidazole core, a propyl substituent, and a thiophene ring. This unique structure may confer distinct electronic and steric properties, making it suitable for specific applications in catalysis, drug development, and materials science.
Properties
IUPAC Name |
(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10-11H,2,9H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUCMKKLIXBE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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